2-ethyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one
描述
The compound 2-ethyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is a heterocyclic molecule featuring a pyridazine core substituted with a 2-methylphenyl group at position 6 and a piperazine ring at position 3. The piperazine moiety is further functionalized with a butan-1-one group bearing an ethyl substituent at the β-position.
属性
IUPAC Name |
2-ethyl-1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-4-17(5-2)21(26)25-14-12-24(13-15-25)20-11-10-19(22-23-20)18-9-7-6-8-16(18)3/h6-11,17H,4-5,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOUXIOMMWFPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one typically involves multi-step organic reactions. The process often starts with the preparation of the pyridazine and piperazine intermediates, followed by their coupling under specific conditions. Common reagents include various alkylating agents, catalysts, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
化学反应分析
Nucleophilic Substitution Reactions
The pyridazin-3-yl moiety and piperazine nitrogen atoms serve as primary sites for nucleophilic substitutions:
The piperazine nitrogen’s lone pair enables further functionalization, such as benzalhydrazone formation via condensation with substituted benzaldehydes .
Oxidation and Reduction Pathways
The ketone group at position 1 of the butanone chain undergoes selective redox reactions:
| Process | Reagents | Outcome | Functional Impact |
|---|---|---|---|
| Ketone oxidation | KMnO₄/H⁺ | Carboxylic acid derivative | Enhances polarity for pharmacological activity |
| Pyridazine reduction | H₂/Pd-C | Partially saturated pyridazinyl-piperazine | Alters aromaticity and binding affinity |
Reduction of the pyridazine ring (e.g., via catalytic hydrogenation) modifies electronic properties, potentially enhancing interactions with biological targets.
Condensation and Cycloaddition Reactions
The compound participates in cyclocondensation reactions, particularly at reactive carbonyl or amine sites:
-
Hydrazide formation : Reaction with hydrazine hydrate yields acetohydrazide derivatives, which subsequently form benzalhydrazones upon treatment with aromatic aldehydes .
-
Heterocyclic fusion : Under microwave irradiation, the piperazine ring facilitates the synthesis of fused bicyclic systems (e.g., thiazolo[3,2-b]pyridazines) via cyclocondensation with thioureas .
Functional Group Interconversion
The ethyl and methylphenyl substituents influence regioselectivity in reactions:
Mechanistic Insights from Analogous Systems
Studies on structurally related compounds reveal:
-
Piperazine ring dynamics : The piperazine nitrogen exhibits pKₐ ~8.5, favoring protonation under physiological conditions to enhance receptor binding .
-
Steric effects : The 2-methylphenyl group imposes steric hindrance, directing electrophilic attacks to the para-position of the pyridazine ring.
-
Electronic effects : The electron-withdrawing ketone group activates the adjacent carbon for nucleophilic additions .
Stability and Reactivity Trends
Key physicochemical properties influencing reactivity:
| Property | Value | Impact on Reactions |
|---|---|---|
| LogP | 2.21 | Favors lipophilic media for SN2 substitutions |
| Polar surface area | 30.22 Ų | Limits membrane permeability in polar reactions |
| Hydrogen bond acceptors | 4 | Facilitates coordination with metal catalysts |
科学研究应用
Anticancer Activity
Research indicates that compounds similar to 2-ethyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one exhibit inhibitory effects on tyrosine kinases, which are critical in cancer signaling pathways. For instance, derivatives of pyridazine have been shown to inhibit the activity of platelet-derived growth factor receptors (PDGFr) and fibroblast growth factor receptors (FGFr), both of which are implicated in tumor growth and angiogenesis .
Neurological Disorders
The piperazine component is known for its psychoactive properties. Compounds containing piperazine derivatives have been explored for their potential in treating neurological disorders such as depression and anxiety. The modulation of neurotransmitter systems through such compounds could lead to novel treatments .
Antimicrobial Properties
Recent studies have suggested that similar compounds exhibit antimicrobial activity against various pathogens. The structural characteristics of 2-ethyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one may contribute to this effect by disrupting microbial cell membranes or interfering with metabolic pathways.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Li et al., 2020 | Identified novel derivatives with enhanced PDGFr inhibition | Potential for developing targeted cancer therapies |
| Queener et al., 2008 | Synthesized related compounds showing significant anti-tumor activity | Insights into structure-activity relationships for drug design |
| Jang et al., 2019 | Evaluated neuroprotective effects in animal models | Suggests applicability in treating neurodegenerative diseases |
作用机制
The mechanism of action of 2-ethyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Example Compound: 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone
- Structural Differences: Heterocycle: The target compound employs a pyridazine ring, whereas the analog substitutes pyridazine with benzotriazole, a fused triazole-benzene system. Substituents: The target compound’s 2-methylphenyl group contrasts with the 4-fluorophenyl group in the analog. The ketone chain in the target (butan-1-one) is longer than the ethanone chain in the analog.
- Implications: The benzotriazole core may enhance π-π stacking interactions in receptor binding compared to pyridazine.
Piperazine Functionalization
Example Modification : Replacement of the butan-1-one chain with shorter or branched ketones.
- Steric Effects: The ethyl group at the β-position in the target compound may introduce steric hindrance, altering binding kinetics relative to unsubstituted analogs.
Crystallographic and Conformational Analysis
- Tools : Programs like SHELX and CCP4 (used in crystallographic refinement and structure determination) are critical for comparing molecular geometries.
- Piperazine Ring Conformation : Piperazine rings in similar compounds often adopt chair or boat conformations depending on substituents. The bulky 2-methylphenyl group in the target compound may restrict ring flexibility.
- Intermolecular Interactions : Fluorine substituents (as in 4-fluorophenyl analogs) can participate in C–F···H interactions, absent in the target compound, affecting crystal packing and solubility.
Hypothetical Data Table: Structural and Property Comparison
生物活性
The compound 2-ethyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its molecular weight is approximately 432.5 g/mol. The structure includes a piperazine ring, a pyridazine moiety, and ethyl and butanone functional groups, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. It is hypothesized that it may function as an enzyme inhibitor or receptor modulator, although specific targets remain to be fully elucidated.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antitumor Activity : Several derivatives have shown promising results against various cancer cell lines. For instance, compounds with piperazine and pyridazine rings have demonstrated inhibitory effects on tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
- Anti-inflammatory Effects : Some studies suggest that related compounds possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase .
- Antimicrobial Properties : There is emerging evidence that these types of compounds can exhibit antimicrobial activity against certain bacterial strains, indicating their potential as therapeutic agents in infectious diseases .
Research Findings
A summary of key research findings related to the compound's biological activity is presented below:
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to 2-ethyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one :
- Antitumor Efficacy : A study evaluated a series of pyridazine derivatives for their antitumor effects in vitro and in vivo. Results indicated that specific modifications to the piperazine ring enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .
- Inflammation Models : In animal models of inflammation, derivatives showed reduced edema and pain responses, suggesting a mechanism involving the modulation of inflammatory pathways .
- Antimicrobial Screening : A comprehensive screening against various pathogens revealed that certain derivatives exhibited significant antibacterial activity, particularly against resistant strains .
常见问题
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of piperazine-containing compounds often involves nucleophilic substitution or condensation reactions. For example, similar derivatives are synthesized via:
- Step 1 : Formation of the pyridazine core through cyclization of hydrazine derivatives with diketones or via cross-coupling reactions .
- Step 2 : Introduction of the piperazine moiety using alkylation or Buchwald-Hartwig amination under inert atmospheres (e.g., N₂) .
- Step 3 : Ketone functionalization via Grignard reactions or Friedel-Crafts acylation .
Q. Optimization Strategies :
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aryl-amine bond formation .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature : Controlled heating (80–120°C) minimizes side reactions .
Table 1 : Example Reaction Conditions for Piperazine Derivatives
| Step | Reactants | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Pyridazine + 2-methylphenyl bromide | Pd(dba)₂ | Toluene | 65–72 | |
| 2 | Piperazine + ethyl bromide | K₂CO₃ | DMF | 85–90 |
Q. How is the purity and structural integrity validated in pharmaceutical research?
Methodological Answer: Validation involves orthogonal analytical techniques:
- Purity : HPLC (C18 column, UV detection at 254 nm) with ≥95% purity threshold . Impurity profiling identifies byproducts (e.g., unreacted piperazine intermediates) .
- Structural Confirmation :
Table 2 : Representative Spectroscopic Data for a Related Compound
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell (Å) | a=8.9168, b=10.7106, c=13.5147 |
| Angle (°) | α=73.489, β=71.309, γ=83.486 |
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across assay systems?
Methodological Answer: Contradictions arise from assay variability (e.g., cell lines, endpoint measurements). Mitigation strategies include:
- Standardization : Use validated cell lines (e.g., NIH/3T3 for cytotoxicity) and replicate experiments (n=4–5) .
- Positive Controls : Include reference compounds (e.g., doxorubicin for anticancer assays) .
- Statistical Analysis : ANOVA with post-hoc tests (Tukey’s HSD) to assess significance; report p-values and confidence intervals .
Case Study : A pyridazinone derivative showed IC₅₀ variability (5–50 μM) in antiproliferative assays. Re-evaluation under standardized oxygen tension (5% CO₂) reduced variability to 10–15 μM .
Q. How can computational modeling predict environmental fate and degradation pathways?
Methodological Answer:
- Environmental Fate : Use EPI Suite™ to estimate biodegradation (BIOWIN models) and bioaccumulation (log Kow) .
- Degradation Pathways :
- Abiotic : Hydrolysis (pH-dependent) and photolysis (UV-Vis simulations).
- Biotic : Microbial degradation predicted via MetaPath (enzyme-substrate docking) .
Table 3 : Predicted Environmental Parameters for a Piperazine Derivative
| Parameter | Value |
|---|---|
| log Kow | 2.8 |
| Biodegradation Probability | 0.17 (low) |
| Aquatic Toxicity (LC₅₀) | 1.2 mg/L (fish) |
Q. What computational approaches elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking : AutoDock Vina predicts binding affinities to target proteins (e.g., kinases). Example: Pyridazine derivatives docked into ATP-binding pockets with ΔG = -9.2 kcal/mol .
- QSAR Models : Use descriptors (e.g., polar surface area, H-bond donors) to correlate with bioactivity. Random Forest or PLS regression improves predictive accuracy .
Case Study : A QSAR model for antiparasitic activity achieved R²=0.89 using topological polar surface area (TPSA) and log P as key variables .
Q. How are stability studies designed for this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (1.2 million lux-hours) per ICH guidelines .
- Analytical Monitoring : UPLC-PDA tracks degradation products. Stability-indicating methods must resolve ≥90% of peaks .
Table 4 : Stability Data for a Related Compound
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 40°C/75% RH (1 month) | 5.2 | Hydrolyzed ketone |
| UV Light (48 hrs) | 12.8 | Photo-oxidized pyridazine |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
